molecular formula C27H31N3OS B10865264 N-(3,4-dimethylphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide

N-(3,4-dimethylphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide

Cat. No.: B10865264
M. Wt: 445.6 g/mol
InChI Key: DEQZFNCOOQPLOZ-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the dimethylphenyl group and the formation of the cyclohexene ring. Common reagents used in these steps include indole, dimethylphenylamine, and various cyclization agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the ketone or thioamide groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be studied to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound could serve as a lead compound for drug discovery. Its structural features might interact with specific biological targets, making it a candidate for further optimization and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3,4-DIMETHYLPHENYL)-2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indole derivatives, cyclohexene derivatives, and compounds with thioamide groups. Examples include:

  • 2-(1H-Indol-3-yl)ethylamine
  • 4,4-Dimethylcyclohexanone
  • N-Phenylthioamide derivatives

Uniqueness

What sets N-(3,4-DIMETHYLPHENYL)-2-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENE-1-CARBOTHIOAMIDE apart is its combination of these structural motifs, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C27H31N3OS

Molecular Weight

445.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-(1H-indol-3-yl)ethylamino]-4,4-dimethyl-6-oxocyclohexene-1-carbothioamide

InChI

InChI=1S/C27H31N3OS/c1-17-9-10-20(13-18(17)2)30-26(32)25-23(14-27(3,4)15-24(25)31)28-12-11-19-16-29-22-8-6-5-7-21(19)22/h5-10,13,16,28-29H,11-12,14-15H2,1-4H3,(H,30,32)

InChI Key

DEQZFNCOOQPLOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)C2=C(CC(CC2=O)(C)C)NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

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